

Application Notes and Protocols: Synthesis of Dasatinib Analogs from Dasatinib Intermediate-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor that targets multiple kinases, most notably Bcr-Abl and the Src family of kinases.[1] Its primary application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to other therapies.[2] The development of Dasatinib analogs is a key area of research aimed at improving potency, selectivity, and pharmacokinetic properties, as well as overcoming resistance mechanisms.

A crucial precursor in the synthesis of Dasatinib and its analogs is **Dasatinib intermediate-1**, chemically known as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This intermediate provides a versatile scaffold for the introduction of various functional groups, primarily through nucleophilic substitution of the chloro moiety on the pyrimidine ring. These modifications can significantly impact the biological activity and therapeutic potential of the resulting compounds.

This document provides detailed application notes and protocols for the synthesis of Dasatinib analogs utilizing **Dasatinib intermediate-1**. It includes quantitative data on reaction yields and biological activities, experimental methodologies, and visual representations of signaling pathways and experimental workflows.





Data Presentation: Synthesis and Biological Activity of Dasatinib Analogs

The following table summarizes the synthesis and biological activity of Dasatinib and a selection of its analogs. While a diverse range of analogs can be synthesized from **Dasatinib intermediate-1**, the data below also includes analogs synthesized through modification of the Dasatinib molecule itself to provide a broader context of structure-activity relationships.



Compo und	Structur e/Modifi cation	Syntheti c Route	Yield (%)	Purity (%)	IC50 (Src)	IC50 (Abl)	Referen ce
Dasatinib	1-(2- hydroxye thyl)piper azine	From Intermedi ate-1	91-97%	>99%	<0.37 nM	<0.78 nM	[3][4]
Analog 1	tert-butyl 4-(6-((5- ((2- chloro-6- methylph enyl) carbamo yl)thiazol- 2- yl)amino) -2- methylpy rimidin-4- yl)pipera zine-1- carboxyla te	From Intermedi ate-1	84%	N/A	N/A	N/A	[5]
Das-R (7)	L- arginine ester conjugat e	From Dasatinib	20-84% (general)	>95%	<0.25 nM	<0.45 nM	[4]
Das-C10 (18)	C10 fatty acid ester conjugat e	From Dasatinib	80-91% (general)	>95%	35 nM	N/A	[4]



Das-E (15)	L- glutamic acid ester conjugat e	From Dasatinib	20-84% (general)	>95%	N/A	N/A	[4]
Das-C (13)	L- cysteine ester conjugat e	From Dasatinib	20-84% (general)	>95%	N/A	N/A	[4]

N/A: Not Available

Experimental Protocols Protocol 1: Synthesis of Dasatinib from Dasatinib

Intermediate-1

This protocol describes the nucleophilic substitution reaction between **Dasatinib intermediate- 1** and 1-(2-hydroxyethyl)piperazine to yield Dasatinib.

Materials:

- N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (**Dasatinib intermediate-1**)
- 1-(2-Hydroxyethyl)piperazine
- Acetonitrile
- Triethylamine
- Tetrabutylammonium bromide (TBAB)
- Water



Procedure:[3]

- In a round-bottom flask, suspend **Dasatinib intermediate-1** (10.0 g) in acetonitrile (200 mL).
- Add 1-(2-hydroxyethyl)piperazine (19.8 g), triethylamine (12.85 g), and TBAB (10.0 g) to the suspension.
- Stir the reaction mixture for 10-15 minutes at 30-35°C.
- Heat the mixture to 80°C and continue stirring for 20-22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, slowly add water (300 mL) to the reaction mixture.
- Stir the mixture for 45 minutes at 80°C.
- Cool the mixture to 30-35°C and stir for an additional 1.5 hours.
- Collect the precipitate by filtration, wash with water (20 mL), and dry to obtain Dasatinib.
 - Yield: 97%[3]

Protocol 2: General Procedure for the Synthesis of Dasatinib Analogs via Esterification of Dasatinib

This protocol outlines the synthesis of amino acid and fatty acid conjugates of Dasatinib. While not starting from **Dasatinib intermediate-1**, this provides a valuable method for generating a diverse library of analogs for structure-activity relationship studies.

Materials:

- Dasatinib
- · Boc-protected amino acid or fatty acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)



- N-methylmorpholine (NMM)
- Anhydrous Dimethylformamide (DMF)
- For amino acid conjugates: p-toluenesulfonic acid (pTsOH) in acetonitrile for Boc deprotection.

Procedure for Conjugation:[4]

- Dissolve Dasatinib and the Boc-protected amino acid or fatty acid in anhydrous DMF.
- Add EDC, HOBt, and NMM to the solution.
- Stir the reaction mixture under anhydrous conditions until the reaction is complete (monitor by TLC).
- Purify the crude product by flash silica gel column chromatography.

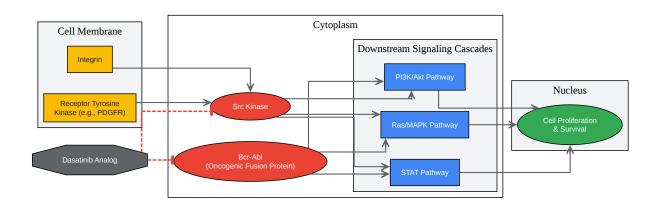
Procedure for Boc Deprotection (for amino acid conjugates):[4]

- Treat the Boc-protected amino acid conjugate with p-toluenesulfonic acid in acetonitrile.
- Purify the final product by flash silica gel column chromatography.
 - Yields: 80-91% for fatty acid conjugates; 20-84% for amino acid conjugates.[4]
 - Purity: ≥95% confirmed by reverse phase analytical HPLC.[4]

Signaling Pathways and Experimental Workflows Src and Bcr-Abl Signaling Pathways

Dasatinib and its analogs primarily exert their therapeutic effects by inhibiting the Src and Bcr-Abl tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In diseases like CML, the constitutively active Bcr-Abl fusion protein drives uncontrolled cell growth. The following diagram illustrates the key components of these pathways targeted by Dasatinib analogs.





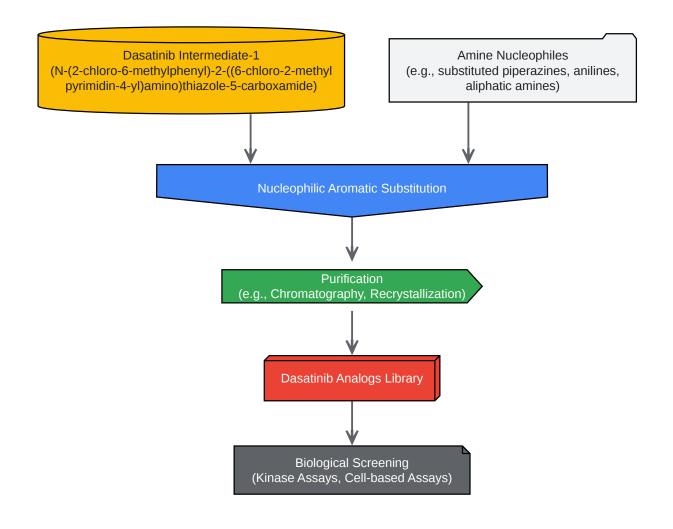
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Caption: Src and Bcr-Abl signaling pathways targeted by Dasatinib analogs.

General Workflow for Dasatinib Analog Synthesis

The synthesis of Dasatinib analogs from **Dasatinib intermediate-1** follows a straightforward and modular workflow. This allows for the generation of a diverse library of compounds for screening and optimization. The key step is the nucleophilic aromatic substitution of the chloride on the pyrimidine ring with a variety of amine-containing nucleophiles.





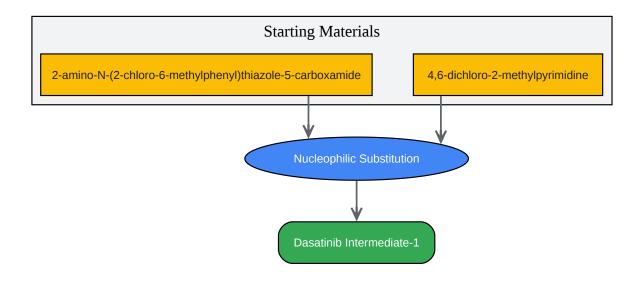
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Caption: General workflow for the synthesis of Dasatinib analogs.

Logical Relationship of Key Synthetic Intermediates

The synthesis of **Dasatinib intermediate-1** itself involves a multi-step process, starting from simpler precursors. Understanding this pathway is crucial for optimizing the overall synthesis of Dasatinib analogs.





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Caption: Key intermediates in the synthesis of **Dasatinib intermediate-1**.

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